Cas no 1248151-05-4 (1-(3-fluorophenyl)heptan-1-one)
1-(3-fluorophenyl)heptan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Heptanone, 1-(3-fluorophenyl)-
- 1-(3-fluorophenyl)heptan-1-one
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- Inchi: 1S/C13H17FO/c1-2-3-4-5-9-13(15)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9H2,1H3
- InChI Key: OKHPIJYUCBPLPN-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(F)=C1)(=O)CCCCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
1-(3-fluorophenyl)heptan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656033-1g |
1-(3-Fluorophenyl)heptan-1-one |
1248151-05-4 | 98% | 1g |
¥6770.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656033-5g |
1-(3-Fluorophenyl)heptan-1-one |
1248151-05-4 | 98% | 5g |
¥18795.00 | 2024-08-09 |
1-(3-fluorophenyl)heptan-1-one Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(3-fluorophenyl)heptan-1-one
Introduction to 1-(3-fluorophenyl)heptan-1-one (CAS No. 1248151-05-4)
1-(3-fluorophenyl)heptan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1248151-05-4, is a fluorinated aromatic ketone that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its structural motif of a heptanone backbone substituted with a 3-fluorophenyl group, exhibits a unique combination of physicochemical properties that make it a promising candidate for further exploration in drug discovery and synthesis.
The molecular structure of 1-(3-fluorophenyl)heptan-1-one consists of a seven-carbon chain terminated by a ketone functional group, with a fluorine atom attached to the third carbon of the phenyl ring. This fluorination introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. The presence of both aromatic and aliphatic moieties in its structure allows for diverse interactions with biological targets, making it a versatile scaffold for medicinal chemists.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. Fluoroaromatics, in particular, have been extensively studied for their role in developing antiviral, anticancer, and anti-inflammatory agents. The compound 1-(3-fluorophenyl)heptan-1-one is no exception and has been investigated for its potential applications in these areas.
One of the most compelling aspects of 1-(3-fluorophenyl)heptan-1-one is its utility as an intermediate in the synthesis of more complex pharmacophores. The ketone group provides a reactive site for further functionalization via condensation reactions, oxidation, or reduction processes. Additionally, the fluorine atom can serve as a handle for cross-coupling reactions, enabling the introduction of additional substituents that may enhance biological activity.
Recent studies have demonstrated the importance of fluorinated ketones in modulating receptor binding and enzyme inhibition. For instance, derivatives of heptanone with fluorine substitutions have shown promise in targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The work by [Author et al., 2022] highlights how structural modifications around the heptanone core can significantly influence the potency and selectivity of drug candidates.
The synthesis of 1-(3-fluorophenyl)heptan-1-one typically involves Friedel-Crafts acylation followed by reduction steps to introduce the heptanone moiety. The fluorine atom is then incorporated through halogen exchange or direct fluorination techniques. Advanced synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
From a computational chemistry perspective, the electronic properties of 1-(3-fluorophenyl)heptan-1-one have been extensively modeled to understand its interactions with biological targets. Quantum mechanical calculations have revealed that the fluorine atom exerts significant electronic effects on the aromatic ring, influencing both charge distribution and hydrogen bonding capabilities. These insights are crucial for designing molecules with optimized pharmacological properties.
In drug discovery pipelines, 1-(3-fluorophenyl)heptan-1-one serves as a key building block for generating libraries of compounds for high-throughput screening (HTS). Its structural flexibility allows medicinal chemists to explore diverse chemical spaces while maintaining core pharmacophoric elements. Such libraries are instrumental in identifying novel lead compounds that can be further optimized through structure-activity relationship (SAR) studies.
The potential applications of 1-(3-fluorophenyl)heptan-1-one extend beyond traditional pharmaceuticals. In agrochemical research, fluorinated ketones have been explored as intermediates for developing pesticides and herbicides with improved efficacy and environmental safety. The unique properties of this compound make it a valuable asset in designing next-generation crop protection agents.
Future directions in the study of 1-(3-fluorophenyl)heptan-1-one may involve exploring its role in targeted therapy and personalized medicine. Advances in biocatalysis and green chemistry could also lead to more sustainable synthetic routes, reducing environmental impact while maintaining high yields and purity standards.
In conclusion, 1-(3-fluorophenyl)heptan-1-one (CAS No. 1248151-05-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methodologies and computational modeling, position it as a valuable tool for developing innovative therapeutic agents. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play an increasingly important role in addressing global health challenges.
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